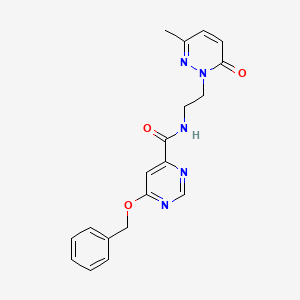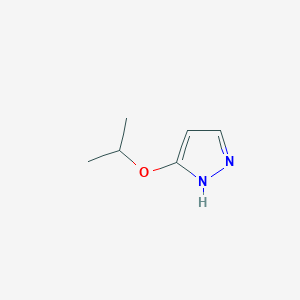
3-Isopropoxy-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-1h-pyrazole is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties and Synthesis
Research has revealed the synthesis of novel chalcone derivatives, demonstrating potent antioxidant activities. For instance, certain derivatives have shown promising in vitro antioxidant activity, validated through molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlations with in vitro antioxidant results in silicon binding affinities (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Compounds derived from 5-propan-2-yloxy-1H-pyrazole have been synthesized and shown to possess antimicrobial properties. For example, N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, demonstrating significant activity (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
Material Science and Chemical Synthesis
In material science, 5-propan-2-yloxy-1H-pyrazole derivatives have been utilized for the synthesis and characterization of single crystals, contributing to the pharmaceutical and agrochemical industries. These compounds have shown wide applications due to their structural stability and electrical properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).
Enzyme Inhibition for Neurodegenerative Disorders
Further research has explored the potential of these compounds in neurodegenerative disorder treatments. Spiro- and pyrazolo[1,5-c]quinazolines, for instance, have been evaluated as cholinesterase inhibitors, indicating moderate inhibitory activity which is essential for the therapeutic management of diseases like Alzheimer's (Gálvez, Polo, Insuasty, Gutiérrez, Cáceres, Alzate-Morales, De-la-Torre, & Quiroga, 2018).
Corrosion Inhibition
In the field of chemical engineering, derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies have provided insights into the compounds' adsorption behaviors and protective mechanisms against corrosion, demonstrating their utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Molecular Docking and Computational Studies
Computational studies have also played a significant role in understanding the properties of these compounds. Molecular docking and quantum chemical analysis have been employed to explore the interactions and potential of 5-propan-2-yloxy-1H-pyrazole derivatives in binding to biological targets, offering a computational perspective on their functionality (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Mechanism of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
The mechanism of action, targets, and biochemical pathways affected by a specific pyrazole derivative would depend on its exact chemical structure and any functional groups present. Similarly, its pharmacokinetics and the molecular and cellular effects of its action would also be determined by its specific structure and properties .
Environmental factors that could influence the action, efficacy, and stability of a pyrazole derivative include temperature, pH, and the presence of other chemicals or compounds. These factors could affect the compound’s solubility, absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
5-propan-2-yloxy-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJDJIICMGNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897388-33-8 |
Source


|
| Record name | 3-(propan-2-yloxy)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate](/img/structure/B2489749.png)
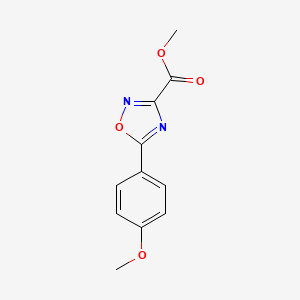

![2-[(4-methanesulfonylphenyl)amino]-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2489755.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)
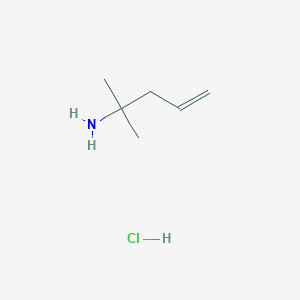
![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)
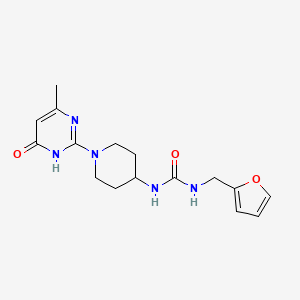
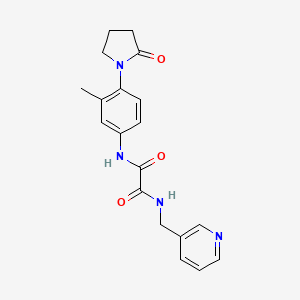
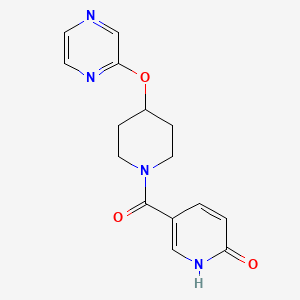
![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)
